(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one
Description
Properties
CAS No. |
653589-28-7 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-6(2)3-7-4-8(11)5-9(12)10-7/h6-8,11H,3-5H2,1-2H3,(H,10,12)/t7-,8+/m0/s1 |
InChI Key |
YNECBNGEDLTMJO-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C[C@H](CC(=O)N1)O |
Canonical SMILES |
CC(C)CC1CC(CC(=O)N1)O |
Origin of Product |
United States |
Preparation Methods
6-endo-trig Cyclization-Based Synthesis
This method leverages a one-pot deprotection/base-mediated cyclization strategy to construct the piperidinone core. Key steps include:
- Deprotection : Removal of a trityl protecting group from an enone-derived α-amino acid using trifluoroacetic acid (TFA) in methanol.
- Cyclization : Intramolecular aza-Michael reaction under basic conditions (e.g., Hünig’s base) to form the 4-oxo-pipecolic acid intermediate.
- Reduction : Stereoselective reduction of the 4-oxo group to the 4-hydroxy moiety using sodium cyanoborohydride (NaBH₃CN) in acetic acid.
Table 1: Yields for 6-Substituted 4-Oxo-Pipecolic Acids
| Substituent (R) | Yield (%) | Conditions |
|---|---|---|
| Phenyl | 95 | TFA, Hünig’s base |
| 2-Methylpropyl | 68 | TFA, Hünig’s base |
| 4-Nitrophenyl | 69 | TFA, Hünig’s base |
| 3-Pyridyl | 87 | TFA, Hünig’s base |
The stereochemical outcome (2,6-cis configuration) is rationalized via a Zimmerman-Traxler chair-like transition state, where the enone side-chain and ester adopt pseudo-equatorial positions.
Hydrogenation of Pyridine Derivatives
This approach involves hydrogenating a pyridine precursor to introduce the piperidine ring.
- Starting Material : Synthesis of a pyridine derivative with a 2-methylpropyl substituent.
- Catalytic Hydrogenation : Use of Raney nickel under hydrogen pressure (10–30 kg/cm²) in methanol or acetic acid to reduce the pyridine ring to piperidine.
- Oxidation/Hydroxylation : Introduction of the 4-hydroxy group via chemical oxidation or enzymatic hydroxylation.
Example Protocol :
- Substrate : 2-(2-Methylpropyl)pyridin-4-one.
- Catalyst : Raney nickel (10% w/w).
- Conditions : H₂ (18 kg/cm²), 50°C, methanol.
- Yield : ~85% (based on analogous reductions).
Chiral Resolution Techniques
For isolating the (4R,6S) enantiomer, chiral resolution is employed:
- Racemic Synthesis : Prepare a racemic mixture of the piperidinone.
- Diastereomeric Salt Formation : React with a chiral acid (e.g., D-(−)-tartaric acid) in acetone.
- Crystallization : Fractional crystallization to isolate the desired diastereomer.
- Amine Recovery : Basify the salt with NaOH and extract with an organic solvent (e.g., toluene).
Table 2: Enantiomeric Purity Achieved via Resolution
| Step | Enantiomeric Purity (%) |
|---|---|
| Initial Racemic Mixture | 50 |
| After Crystallization | 93–95 |
| Final Purification | >99.5 |
Asymmetric Synthesis Approaches
Asymmetric methods directly install stereochemistry using chiral auxiliaries or catalysts:
- Chiral Auxiliary Strategy :
- Catalytic Asymmetric Hydrogenation :
Reductive Amination and Cyclization
This method builds the piperidinone via reductive amination followed by cyclization:
- Reductive Amination : Condense a β-keto ester with an amine (e.g., 2-methylpropylamine) using NaBH₃CN.
- Acid Chloride Formation : Convert the resulting β-amino ester to an acid chloride (e.g., SOCl₂).
- Dieckmann Cyclization : Intramolecular cyclization to form the piperidinone ring.
Table 3: Yields for Dieckmann Cyclization
| Substrate | Yield (%) | Conditions |
|---|---|---|
| Benzyl β-Amino Ester | 56 | NaOMe, MeOH, reflux |
| Alkyl β-Amino Ester | 67 | EDC/HOBt, DCM |
Key Challenges and Optimizations
- Stereochemical Control : Achieving the 4R,6S configuration requires precise transition-state control (e.g., Zimmerman-Traxler model) or chiral resolution.
- Functional Group Compatibility : Protection of hydroxy groups (e.g., TBDPS) may be necessary during synthesis.
- Scalability : Catalytic hydrogenation and one-pot cyclization methods offer better scalability than multi-step resolutions.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| 6-endo-trig Cyclization | High stereoselectivity, one-pot | Limited to enone substrates |
| Hydrogenation | Scalable, mild conditions | Requires pyridine precursors |
| Chiral Resolution | High enantiomeric purity | Low atom economy, multi-step |
| Asymmetric Synthesis | Direct stereochemical control | Expensive chiral catalysts |
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Central Nervous System Disorders
The compound has shown potential in the treatment of various central nervous system disorders, including:
Antimicrobial Activity
Preliminary studies suggest that (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one exhibits antimicrobial properties:
- Bacterial Inhibition : Similar piperidine derivatives have demonstrated activity against strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess antibacterial effects .
Enzyme Inhibition
The compound's structure allows it to potentially inhibit various enzymes:
- Acetylcholinesterase : As mentioned, its ability to inhibit acetylcholinesterase could be beneficial in treating neurodegenerative diseases .
- Phospholipase A2 : Inhibition of this enzyme has been linked to reducing inflammation and could be a target for therapeutic intervention in inflammatory diseases .
Case Study 1: Acetylcholinesterase Inhibition
A study evaluated the inhibitory effects of several piperidine derivatives on acetylcholinesterase. The most active compounds achieved IC50 values below 5 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases like Alzheimer's .
Case Study 2: Antibacterial Screening
In a study focused on synthesizing piperidine derivatives, several compounds showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) below 50 µg/mL. This suggests that (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one might also exhibit similar properties .
Mechanism of Action
The mechanism of action of (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the 2-methylpropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules, emphasizing substituents and functional groups:
Key Observations :
- Piperidin-2-one vs. Piperazine : The lactam ring in the target compound introduces rigidity and hydrogen-bonding capacity via the carbonyl group, contrasting with the flexible, amine-rich piperazine scaffold in . Piperazine derivatives are commonly used in CNS drugs due to their ability to mimic ethylenediamine motifs .
- Pyrimidine Analogs : The pyrimidine core in ’s compound is planar and aromatic, favoring π-π stacking interactions. The carboxylic acid group increases acidity (pKa ~2–3), unlike the hydroxyl group in the target compound (pKa ~10–12) .
Physicochemical Properties
Hypothetical data based on structural analogs:
Implications :
- The target compound’s moderate LogP balances lipophilicity (isobutyl) and hydrophilicity (OH), favoring membrane permeability.
- Piperazine derivatives’ lower solubility may limit bioavailability, while pyrimidine carboxylic acids’ high solubility suits formulation in polar solvents .
Biological Activity
(4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one is an organic compound with significant potential in medicinal chemistry. Its unique structure features a hydroxyl group at the 4th position and a 2-methylpropyl substituent at the 6th position of the piperidine ring, contributing to its diverse biological activities.
- Molecular Formula : C11H19NO2
- Molecular Weight : Approximately 171.24 g/mol
- Functional Groups : Hydroxyl group (–OH) and piperidine ring
The presence of the hydroxyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions that can lead to the synthesis of derivatives with altered biological activities.
Biological Activity
Research indicates that (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one may exhibit a range of biological properties. Compounds with similar structures have been studied for their potential as:
- Antidepressants
- Anxiolytics
- Neuroprotective agents
The biological activity of this compound is believed to be mediated through interactions with specific biological targets, including receptors and enzymes. For instance, compounds structurally related to (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one have shown promise as inhibitors of the MDM2 protein, which plays a critical role in regulating the p53 tumor suppressor pathway .
Case Studies and Research Findings
- MDM2 Inhibition : A study highlighted that compounds similar to (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one demonstrated high binding affinity to MDM2 (K_i < 1 nM), indicating potential for cancer therapy .
- Neuroprotective Effects : Research has suggested that piperidine derivatives can modulate neurotransmitter systems, potentially offering neuroprotection in models of neurodegenerative diseases .
- Antidepressant Activity : A comparative study showed that certain piperidine derivatives could significantly reduce depressive-like behaviors in animal models, suggesting that (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one may possess similar properties .
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Hydroxy-5-(propan-2-yl)piperidin-2-one | C9H17NO2 | Similar structure with different alkyl substituents |
| 1-(2-hydroxy-2-methylpropyl)piperidin-4-one | C9H17NO2 | Hydroxyl group at position 1 instead of 4 |
| 4-(2-hydroxy-2-methylpropyl)piperidin-1-yl](1H-indol-2-yl)methanone | C23H28N4O4S2 | Incorporates an indole moiety, expanding its potential applications |
The structural uniqueness of (4R,6S)-4-hydroxy-6-(2-methylpropyl)piperidin-2-one may confer distinct biological activities compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
